![molecular formula C19H29N5O2 B5608418 (1S,5R)-3-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5608418.png)
(1S,5R)-3-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,5R)-3-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique bicyclic structure, incorporating both diazabicyclo and pyrimidinyl moieties, which contribute to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-3-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Diazabicyclo[3.2.2]nonane Core: This can be achieved through a cyclization reaction involving appropriate diamine and diacid derivatives under acidic or basic conditions.
Introduction of the Pyrimidinyl Group: This step often involves a nucleophilic substitution reaction where a pyrimidinyl halide reacts with the diazabicyclo core.
Attachment of the Morpholinyl Group: The morpholinyl group is introduced via a nucleophilic substitution reaction, typically using a morpholine derivative and a suitable leaving group on the pyrimidinyl ring.
Final Functionalization: The propyl group is introduced through alkylation reactions, using propyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.
Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and reliability of the compound produced.
Análisis De Reacciones Químicas
Types of Reactions
(1S,5R)-3-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the pyrimidinyl and morpholinyl rings, using reagents like halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides (e.g., bromine, chlorine) in polar solvents like acetonitrile or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(1S,5R)-3-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of (1S,5R)-3-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, gene expression, and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
(1S,5R)-3-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one: Unique due to its specific bicyclic structure and combination of functional groups.
Other Diazabicyclo Compounds: Similar in core structure but may lack the pyrimidinyl or morpholinyl groups.
Pyrimidinyl Derivatives: Share the pyrimidinyl group but differ in the rest of the molecular structure.
Uniqueness
The uniqueness of this compound lies in its combination of a diazabicyclo core with pyrimidinyl and morpholinyl groups, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of (1S,5R)-3-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]-6-propyl-3,6-diazabicyclo[322]nonan-7-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
(1S,5R)-3-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-2-5-24-17-4-3-16(18(24)25)13-22(14-17)12-15-10-20-19(21-11-15)23-6-8-26-9-7-23/h10-11,16-17H,2-9,12-14H2,1H3/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWCSZMOIORBBZ-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCC(C1=O)CN(C2)CC3=CN=C(N=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)CC3=CN=C(N=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
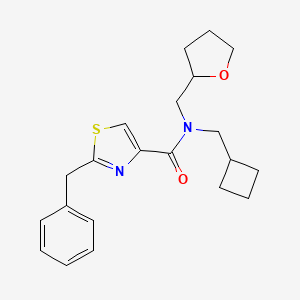
![2-{3-[2-(5-methyl-3-isoxazolyl)-1-piperidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5608342.png)
![N-{4-[(4-BENZYLPIPERIDINO)CARBONYL]PHENYL}ACETAMIDE](/img/structure/B5608353.png)
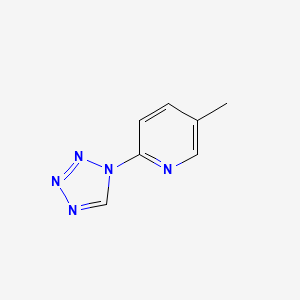
![N'-(2,4-dinitrophenyl)spiro[2.3]hexane-2-carbohydrazide](/img/structure/B5608364.png)
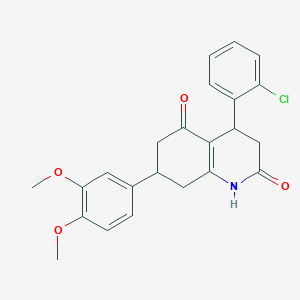
![4-methyl-3-nitro-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B5608366.png)
![ETHYL 3-{2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE](/img/structure/B5608369.png)
![4-(2,6-dimethyl-3-pyridinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5608372.png)
![(6-Oxobenzo[c]chromen-3-yl) 2-phenoxyacetate](/img/structure/B5608380.png)
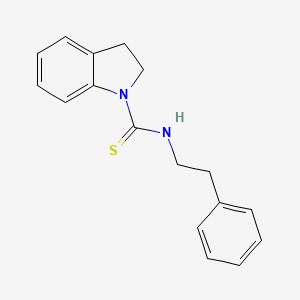
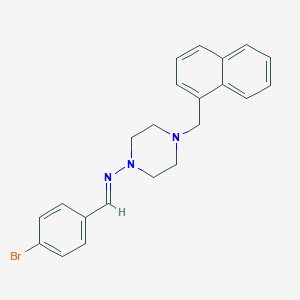
![[(E)-{[3-({3-[(E)-[(CARBAMOYLAMINO)IMINO]METHYL]-2,4,6-TRIMETHYLPHENYL}METHYL)-2,4,6-TRIMETHYLPHENYL]METHYLIDENE}AMINO]UREA](/img/structure/B5608438.png)
![methyl 3-{7-methyl-3-[(4-methylphenyl)sulfanyl]-1H-indol-2-yl}propanoate](/img/structure/B5608444.png)
